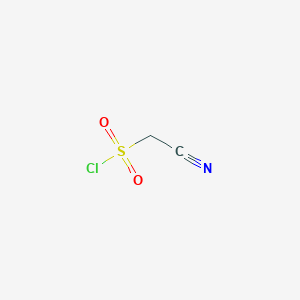

Cloruro de cianometanosulfonilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cyanomethanesulfonyl chloride is a chemical compound with the IUPAC name cyanomethanesulfonyl chloride . It has a molecular weight of 139.56 and is typically in liquid form .

Synthesis Analysis

Cyanomethanesulfonyl chloride can be synthesized by reacting it with amines to yield cyanomethanesulfonamides . These can then be transformed into alkoxymethylidene and aminomethylidene derivatives .Molecular Structure Analysis

The molecular formula of Cyanomethanesulfonyl chloride is C2H2ClNO2S . The InChI code for this compound is 1S/C2H2ClNO2S/c3-7(5,6)2-1-4/h2H2 .Chemical Reactions Analysis

Cyanomethanesulfonyl chloride reacts with amines to yield cyanomethanesulfonamides . These can be transformed into alkoxymethylidene and aminomethylidene derivatives . The reaction of alkoxymethylidene derivatives with phenylhydrazine results in the formation of 5-aminopyrazol-4-sulfonamides .Physical and Chemical Properties Analysis

Cyanomethanesulfonyl chloride is a liquid . It has a molecular weight of 139.56 and a molecular formula of C2H2ClNO2S .Aplicaciones Científicas De Investigación

Síntesis de cianometanosulfonamidas

El cloruro de cianometanosulfonilo puede reaccionar con aminas para producir cianometanosulfonamidas . Esta es una reacción fundamental que forma la base para muchas otras aplicaciones.

Formación de derivados alcoximetilideno y aminometilideno

Las cianometanosulfonamidas, que se derivan del this compound, pueden transformarse en derivados alcoximetilideno y aminometilideno . Estos derivados tienen diversas aplicaciones en la síntesis orgánica.

Síntesis de 5-aminopirazol-4-sulfonamidas

La reacción de los derivados alcoximetilideno (derivados del this compound) con fenilhidrazina da como resultado la formación de 5-aminopirazol-4-sulfonamidas . Estos compuestos tienen aplicaciones potenciales en química medicinal.

Síntesis de 1,2,4-oxadiazol-3-metanosulfonamidas

Las cianometanosulfonamidas pueden transformarse en 1,2,4-oxadiazol-3-metanosulfonamidas . Esta clase de compuestos se ha estudiado por sus posibles actividades biológicas.

Síntesis de 4-amino-1,2,5-oxadiazol-3-sulfonamidas

El this compound se puede utilizar en la síntesis de 4-amino-1,2,5-oxadiazol-3-sulfonamidas . Estos compuestos son de interés en el campo de la química medicinal.

Síntesis de 5-amino-1,2,3-triazol-4-sulfonamidas

El this compound se puede utilizar en la síntesis de 5-amino-1,2,3-triazol-4-sulfonamidas . Estos compuestos tienen aplicaciones potenciales en el desarrollo de nuevos fármacos.

Síntesis de 4-aminopirimidina-5-sulfonamidas

El this compound puede reaccionar con acetato de formamidinio para sintetizar 4-aminopirimidina-5-sulfonamidas . Estos compuestos son de interés en química medicinal.

Síntesis de derivados sustituidos de pirimidino [4,5- e ] [1,2,4]tiadiazina

Las 4-aminopirimidina-5-sulfonamidas, que se derivan del this compound, pueden transformarse mediante ortoformiatos de trialquilo en derivados sustituidos de pirimidino [4,5- e ] [1,2,4]tiadiazina . Estos derivados tienen aplicaciones potenciales en química medicinal.

Safety and Hazards

Cyanomethanesulfonyl chloride is classified as a dangerous substance . It can cause serious eye irritation . It is advised to handle it with suitable protective clothing and avoid contact with skin and eyes . In case of contact, rinse with pure water for at least 15 minutes .

Relevant Papers There are several peer-reviewed papers related to Cyanomethanesulfonyl chloride . These papers discuss various aspects of the compound, including its synthesis and chemical reactions .

Mecanismo De Acción

Target of Action

Cyanomethanesulfonyl chloride is primarily used as a reagent in organic synthesis . It is involved in the preparation of various functional groups and compounds . .

Mode of Action

As a reagent in organic synthesis, it likely interacts with other compounds to facilitate the formation of new chemical bonds, leading to the creation of various functional groups and compounds .

Biochemical Pathways

As a reagent in organic synthesis, it is involved in a wide range of chemical reactions, potentially affecting various biochemical pathways depending on the specific context of its use .

Result of Action

The molecular and cellular effects of Cyanomethanesulfonyl chloride’s action largely depend on the specific context of its use. As a reagent in organic synthesis, its primary effect is to facilitate the formation of new chemical bonds, leading to the creation of various functional groups and compounds .

Action Environment

The action, efficacy, and stability of Cyanomethanesulfonyl chloride can be influenced by various environmental factors. For instance, it is known to be a solid at room temperature . .

Análisis Bioquímico

Cellular Effects

It is known that chloride ions play a significant role in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that methanesulfonyl chloride, a related compound, is highly reactive and functions as an electrophile

Temporal Effects in Laboratory Settings

It is known that temperature can significantly affect the results of lab tests , so it is possible that the effects of Cyanomethanesulfonyl chloride may change over time under different conditions.

Dosage Effects in Animal Models

It is known that animal models play a crucial role in biomedical research

Metabolic Pathways

Chloride ions are known to play a role in various metabolic processes

Transport and Distribution

Chloride ions are known to be transported and distributed in various ways, including through ClC channels and transporters

Subcellular Localization

It is known that RNA localization is essential for regulating spatial translation , and that voltage-gated sodium channels have compartment-specific localizations

Propiedades

IUPAC Name |

cyanomethanesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2ClNO2S/c3-7(5,6)2-1-4/h2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSOXEHOYDPAXTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27869-04-1 |

Source

|

| Record name | cyanomethanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(2-Chlorophenoxy)phenyl]methanamine;hydrochloride](/img/structure/B2407579.png)

![[4-(4-Methoxyphenyl)phenyl]methanamine hydrochloride](/img/structure/B2407582.png)

![6-Methyl-4,6-diazaspiro[2.4]heptan-5-one](/img/structure/B2407584.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanamide](/img/structure/B2407587.png)

![5-[(3-amino-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B2407594.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2407598.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)indolizine-2-carboxamide](/img/structure/B2407600.png)